1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]
Description
The compound 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] is a hydrazone derivative synthesized via the condensation of 1-phenyl-1H-indole-2,3-dione (isatin derivative) with 2,4-dinitrophenylhydrazine. This reaction typically occurs under reflux conditions in ethanol, yielding a brightly colored precipitate due to the electron-deficient aromatic nitro groups . The compound features a planar indole-dione core modified by a phenyl group at the 1-position and a 2,4-dinitrophenylhydrazone moiety at the 3-position.
Properties
IUPAC Name |
3-[(2,4-dinitrophenyl)diazenyl]-1-phenylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O5/c26-20-19(22-21-16-11-10-14(24(27)28)12-18(16)25(29)30)15-8-4-5-9-17(15)23(20)13-6-2-1-3-7-13/h1-12,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHKIMMEMBBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy: Condensation Reaction
The foundational preparation method involves the acid-catalyzed condensation of 1-phenyl-1H-indole-2,3-dione (1-phenylisatin) with 2,4-dinitrophenylhydrazine . This reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the isatin moiety, followed by dehydration to form the hydrazone linkage.
Standard Laboratory Procedure
Reagents :
- 1-Phenylisatin (1.0 equiv)
- 2,4-Dinitrophenylhydrazine (1.0–1.2 equiv)
- Absolute ethanol (solvent)
- Glacial acetic acid (catalyst, 2–3 drops)
Protocol :
- Dissolve 1-phenylisatin (10 mmol) and 2,4-dinitrophenylhydrazine (10 mmol) in 200 mL of ethanol.
- Add catalytic acetic acid and reflux at 80–85°C for 6–20 hours.
- Cool the mixture to room temperature, yielding an orange-red precipitate.
- Filter and wash with cold methanol (2 × 100 mL).
- Purify via recrystallization from ethanol (yield: 50–63%).
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio | 1:1 (isatin:hydrazine) | Excess hydrazine reduces side products |
| Temperature | 80–85°C | Lower temps slow kinetics; higher temps risk decomposition |
| Reaction Time | 6–20 hours | Shorter durations yield incomplete reactions |
| Catalyst | Acetic acid (2–3 drops) | Accelerates imine formation |
Advanced Synthesis and Scale-Up
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Infrared Spectroscopy (IR)
| Bond/Vibration | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| C=O (isatin) | 1720–1728 | Ketone stretching |
| C=N (hydrazone) | 1595–1620 | Azomethine linkage |
| N–H | 3194–3279 | Secondary amine stretch |
| NO₂ (aromatic) | 1325–1424 | Symmetric stretching |
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
- C=O: δ 172–175 ppm
- C=N: δ 145–150 ppm
Mass Spectrometry
Troubleshooting and Yield Optimization
Common Challenges
- Low Yield : Prolong reaction time to 24 hours or increase hydrazine stoichiometry to 1.2 equiv.
- Impurities : Replace ethanol with acetonitrile for recrystallization to remove polar byproducts.
Catalytic Alternatives
- K-10 Clay : Post-synthesis treatment with montmorillonite K-10 in acetone removes unreacted hydrazine.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the nitro groups on the dinitrophenyl moiety.
Substitution: Substitution reactions can occur at various positions on the indole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can produce amino derivatives.
Substitution: Substitution reactions can yield a variety of substituted indoles with different functional groups.
Scientific Research Applications
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other indole derivatives, which are important in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are studied for their potential therapeutic applications, such as in the treatment of cancer and microbial infections.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] exerts its effects involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The dinitrophenyl group may also play a role in the compound's activity by interacting with cellular components.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Hydrazone Derivatives of Indole-2,3-Dione
Structural and Electronic Effects
- Electron-Withdrawing Substituents : The target compound’s 2,4-dinitrophenyl group significantly reduces electron density at the hydrazone bridge compared to chloro, fluoro, or unsubstituted analogs. This enhances electrophilicity, making it more reactive in nucleophilic additions or cyclization reactions .
Physicochemical Properties
- Solubility: The nitro groups reduce solubility in polar solvents (e.g., water, ethanol) compared to chloro or morpholine-containing derivatives, which exhibit better solubility profiles .
- Stability : Nitro-substituted hydrazones are prone to photodegradation due to the nitroaromatic moiety, whereas chloro or fluorophenyl derivatives show greater stability under ambient conditions .
Biological Activity
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] (CAS No. 303984-78-3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies and findings.
- Molecular Formula : C20H13N5O5
- Molecular Weight : 403.35 g/mol
- Structure : The compound features a hydrazone linkage which is crucial for its biological activity.
Synthesis
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] typically involves the condensation reaction between 1H-indole-2,3-dione and 2,4-dinitrophenylhydrazine. This reaction can be influenced by various conditions including temperature and solvent choice, which can affect the yield and purity of the final product.
Antimicrobial Properties
Research indicates that derivatives of indole compounds, including the hydrazone under discussion, exhibit significant antimicrobial activity. A study highlighted the effectiveness of related indole derivatives against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The incorporation of nitro groups has been shown to enhance this activity significantly due to increased electron affinity and hydrogen bonding interactions .
| Microorganism | Zone of Inhibition (mm) | Concentration (μg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Bacillus subtilis | 18 | 100 |
Photolytic Behavior
The compound has also been studied for its photolytic stability under UV irradiation. It demonstrated a decrease in absorbance proportional to the duration of UV exposure, suggesting potential applications as a photoprotective agent in cosmetics and pharmaceuticals. This behavior is attributed to the presence of a photosensitive carbonyl group within its structure .
Case Studies
- Antimicrobial Screening : A detailed study assessed the antimicrobial efficacy of various indole derivatives, including hydrazones. The results indicated that compounds with specific substitutions (like nitro groups) showed enhanced antibacterial properties compared to their unsubstituted counterparts .
- Photostability Assessment : In another investigation focused on photostability, the compound was subjected to UV-A and UV-B irradiation. The findings suggested that while initial absorbance decreased significantly with prolonged exposure, the compound maintained structural integrity over time, making it a candidate for further development in photoprotective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
